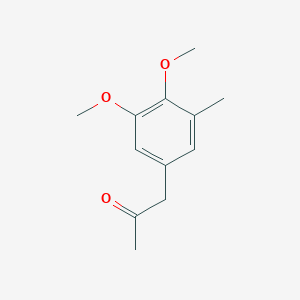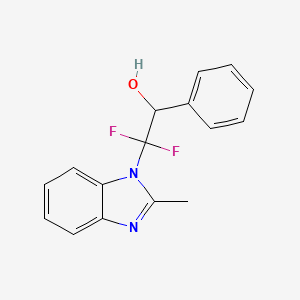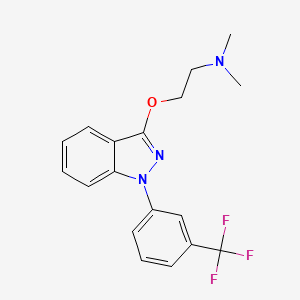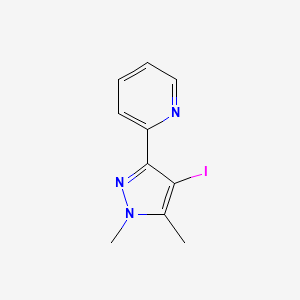
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone is an organic compound with the molecular formula C12H16O3. It is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by its aromatic ring substituted with two methoxy groups and a methyl group, along with a propanone side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone can be synthesized through several methods. One common route involves the Friedel-Crafts acylation of 3,4-dimethoxytoluene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3,4-Dimethoxy-5-methylbenzoic acid.
Reduction: 1-(3,4-Dimethoxy-5-methylphenyl)-2-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups and the carbonyl functionality play crucial roles in its reactivity and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-Propanone: Lacks the methyl group on the aromatic ring.
1-(3,4-Methylenedioxyphenyl)-2-Propanone: Contains a methylenedioxy group instead of two methoxy groups.
1-(3,4-Dimethoxy-5-chlorophenyl)-2-Propanone: Has a chlorine atom instead of a methyl group.
Uniqueness
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties and applications compared to similar compounds.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1-(3,4-dimethoxy-5-methylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O3/c1-8-5-10(6-9(2)13)7-11(14-3)12(8)15-4/h5,7H,6H2,1-4H3 |
Clé InChI |
KGRMZAFFZMCQGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)OC)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)





![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(2-methylpropanoyloxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15292028.png)
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
![6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione](/img/structure/B15292037.png)
